Antibacterial MIC Against MRSA: CBG Demonstrates 4-Fold Superiority Over CBC and CBDA
In a standardized 96-well plate growth assay against methicillin-resistant Staphylococcus aureus (MRSA), CBG exhibited a minimal inhibitory concentration (MIC) of 2 mg/L, matching CBD and CBCA, but was 4‑fold more potent than both CBC and CBDA, which each required an MIC of 8 mg/L. [1] This quantitative advantage positions CBG among the most potent non‑psychotropic phytocannabinoids in this direct head‑to‑head comparison.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 2 mg/L |
| Comparator Or Baseline | CBC: 8 mg/L; CBDA: 8 mg/L |
| Quantified Difference | CBG is 4-fold more potent than CBC and CBDA |
| Conditions | 96-well plate growth assays; MRSA strains; 37°C incubation |
Why This Matters
For antimicrobial screening programs, CBG’s lower MIC reduces the compound mass required per assay and offers a more tractable starting point for structure‑activity optimization compared to CBC or CBDA.
- [1] Hackbarth, H., et al. (2024). Combinations of Cannabinoids with Silver Salts or Silver Nanoparticles for Synergistic Antibiotic Effects against Methicillin-Resistant Staphylococcus aureus. Antibiotics, 13(6), 473. View Source
